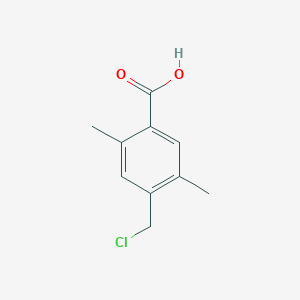
4-(Chloromethyl)-2,5-dimethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2,5-dimethylbenzoic acid is an aromatic carboxylic acid derivative with the molecular formula C10H11ClO2. This compound is characterized by a benzene ring substituted with a chloromethyl group at the 4-position and two methyl groups at the 2- and 5-positions. It is used in various chemical synthesis processes and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,5-dimethylbenzoic acid typically involves the chloromethylation of 2,5-dimethylbenzoic acid. One common method includes the reaction of 2,5-dimethylbenzoic acid with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, often at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloromethyl)-2,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions can yield various substituted benzoic acids.
- Oxidation reactions can produce dicarboxylic acids or other oxidized derivatives.
- Reduction reactions can result in the formation of alcohols or aldehydes.
Applications De Recherche Scientifique
4-(Chloromethyl)-2,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: Used in the production of polymers, resins, and other materials with specialized properties
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2,5-dimethylbenzoic acid involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)benzoic acid: Lacks the additional methyl groups, which can affect its reactivity and applications.
2,5-Dimethylbenzoic acid: Lacks the chloromethyl group, resulting in different chemical properties and reactivity.
4-Methylbenzoic acid: Has only one methyl group and no chloromethyl group, leading to distinct chemical behavior.
Uniqueness: 4-(Chloromethyl)-2,5-dimethylbenzoic acid is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and versatility in chemical synthesis. Its structure allows for diverse chemical modifications, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H11ClO2 |
|---|---|
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
4-(chloromethyl)-2,5-dimethylbenzoic acid |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4H,5H2,1-2H3,(H,12,13) |
Clé InChI |
SHHSDYBPFFJXOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)O)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(Methylamino)phenyl]methoxy}acetic acid](/img/structure/B13242448.png)
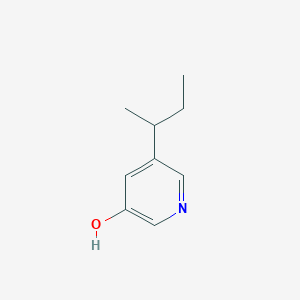
![2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13242453.png)

amine](/img/structure/B13242469.png)
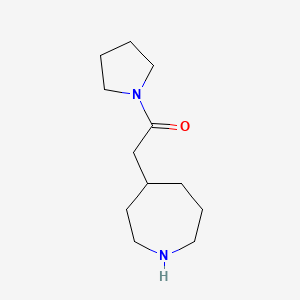
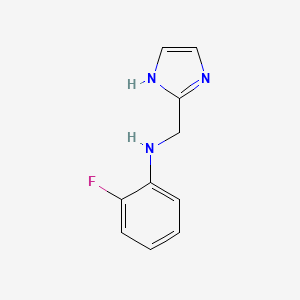
![7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13242486.png)
amine](/img/structure/B13242487.png)
![6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13242488.png)
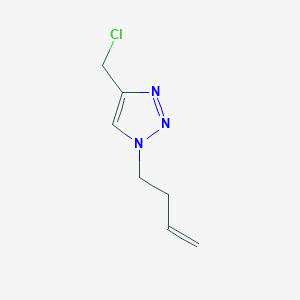
![1-[4-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13242490.png)
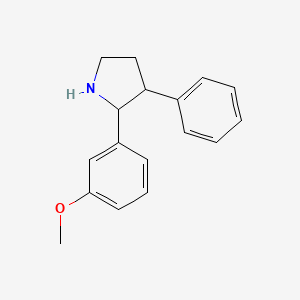
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B13242500.png)
